1-(4-(Hydroxymethyl)phenyl)pentan-1-one
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Overview
Description
1-(4-(Hydroxymethyl)phenyl)pentan-1-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.254 g/mol . It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Hydroxymethyl)phenyl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with valeryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Hydroxymethyl)phenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 1-(4-(Carboxymethyl)phenyl)pentan-1-one.
Reduction: 1-(4-(Hydroxymethyl)phenyl)pentanol.
Substitution: 1-(4-(Bromomethyl)phenyl)pentan-1-one.
Scientific Research Applications
1-(4-(Hydroxymethyl)phenyl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins or enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)pentan-1-one
- 1-(4-Methylphenyl)pentan-1-one
- 1-(4-Ethylphenyl)pentan-1-one
Uniqueness: 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions and modifications that are not possible with other similar compounds .
Properties
CAS No. |
30611-26-8 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
BYSLWXPWWUUPTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
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